molecular formula C11H17ClFN5 B15114726 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B15114726
M. Wt: 273.74 g/mol
InChI Key: CEFDENMFTHGHIX-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group, a fluoro-substituted pyrazole ring, and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The ethyl group is introduced via an alkylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the fluoro group or the pyrazole ring itself. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-substituted position. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of de-fluorinated or reduced pyrazole derivatives.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

1-Ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-Methyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness: 1-Ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

1-ethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-7-9(5-14-17)13-6-10-8(2)15-16(3)11(10)12;/h5,7,13H,4,6H2,1-3H3;1H

InChI Key

CEFDENMFTHGHIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=C(N(N=C2C)C)F.Cl

Origin of Product

United States

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